4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide
Description
4-[2-(Methylamino)ethyl]benzene-1,2-diol hydrobromide (CAS: 18191-22-5) is a catecholamine derivative and a hydrobromide salt of the parent compound 4-[2-(methylamino)ethyl]benzene-1,2-diol. Its structure consists of a benzene ring with two hydroxyl groups (catechol core), an ethyl chain bearing a methylamino group, and a hydrobromic acid counterion. This compound is structurally analogous to endogenous neurotransmitters like dopamine and epinephrine but differs in substitution patterns. Its molecular formula is C₉H₁₄BrNO₂ (MW: 248.12 g/mol), and it is described as a biochemical reagent .
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICAVVXAAEHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939509 | |
| Record name | 4-[2-(Methylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18191-22-5 | |
| Record name | NSC123423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(Methylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Methylamine with Halogenated Catechol Derivatives
A foundational approach involves nucleophilic substitution between methylamine and 4-(2-bromoethyl)benzene-1,2-diol. The reaction proceeds in anhydrous ethanol under reflux (78°C) for 12–16 hours:
4-(2-bromoethyl)catechol + CH₃NH₂ → 4-[2-(methylamino)ethyl]catechol + HBr
Subsequent treatment with concentrated hydrobromic acid (48% w/v) in ice-cold conditions yields the hydrobromide salt. Patent CA1113117A corroborates this method, noting yields exceeding 68% when using a 1:1.2 molar ratio of bromoethylcatechol to methylamine.
Reductive Amination of 3,4-Dihydroxyphenylacetone
This two-step process leverages catalytic hydrogenation:
- Condensation : 3,4-dihydroxyphenylacetone reacts with methylamine in methanol at 25°C, forming an imine intermediate.
- Reduction : Hydrogen gas (3 atm) and 10% Pd/C catalyst reduce the imine to the secondary amine at 50°C.
The free base is isolated via solvent extraction (ethyl acetate/water), then converted to the hydrobromide salt using HBr gas saturation in diethyl ether. This method achieves 74–82% overall yield but requires strict oxygen exclusion to prevent catechol oxidation.
Demethylation of Methoxy-Protected Precursors
Adapting methodologies from 4-methylcatechol synthesis, protected intermediates undergo HBr-mediated demethylation:
4-[2-(methylamino)ethyl]-1,2-dimethoxybenzene + HBr → 4-[2-(methylamino)ethyl]catechol + 2 CH₃Br
Key conditions from CN103864578A:
- 48% aqueous HBr with Na₂SO₃ (reductant)
- Inert atmosphere (N₂/Ar)
- 110°C reflux for 5 hours
- Post-reaction pH adjustment to 5.5–6.0 with Na₂CO₃
This route provides 89% purity after crystallization from cyclohexane/toluene mixtures.
Salt Formation and Purification
Critical to pharmaceutical applicability, salt formation employs:
- HBr gas bubbling : Direct addition to epinine free base in ethanol at 0°C
- Aqueous HBr titration : Monitoring pH to 4.0–4.5 to ensure complete protonation
Post-crystallization from ethanol-diethyl ether (1:3 v/v) yields needle-like crystals with ≤0.5% residual solvents.
Analytical Characterization
Modern quality control employs:
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives .
Scientific Research Applications
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a dopamine metabolite and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in neuropharmacology.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It primarily affects the dopaminergic system, influencing neurotransmitter release and receptor activity. The exact mechanism involves binding to dopamine receptors and modulating their activity, which can impact various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxyethyl-Substituted Catechols ()
Compounds 4a–4f in are 4-(2-alkoxyethyl)benzene-1,2-diol derivatives with varying alkyl chains (methoxy to octyloxy). Unlike the target compound’s methylaminoethyl group, these feature ether linkages. Key differences include:
Key Insights :
- Alkoxyethyl derivatives (4a–4f) are neutral, non-ionizable compounds, whereas the target’s protonated methylamino group enhances water solubility (via salt formation).
- Longer alkyl chains (e.g., 4f: octyloxy) increase hydrophobicity, impacting bioavailability .
trans-Stilbene Fluorescent Probes ()
(E)-4-(2-(naphthyl)vinyl)benzene-1,2-diol derivatives (e.g., SB-11, SB-14) are trans-stilbene-based probes with extended aromatic systems. These bind transthyretin (TTR) and amyloid fibrils, exhibiting fluorescence shifts (>100 nm) upon binding.
Key Insights :
- The target compound lacks the conjugated vinyl-aromatic system critical for fluorescence in trans-stilbenes.
- Structural rigidity in trans-stilbenes enhances binding specificity to proteins, unlike the flexible ethylamino group in the target .
Aminoethyl Catecholamines ()
Isoproterenol, epinephrine, and dobutamine share the catechol core with aminoethyl side chains but differ in substituents:
Key Insights :
- The target compound lacks the β-hydroxyl group critical for adrenergic receptor binding in epinephrine/isoproterenol.
- Dobutamine’s bulky arylalkyl side chain confers β1-selectivity, contrasting with the target’s simpler structure .
Chlorinated Dopamine Derivatives ()
HOCl reaction with dopamine yields neurotoxic chlorinated derivatives like 4-(2-(chloroamino)ethyl)benzene-1,2-diol:
| Compound | Substituent | Toxicity Mechanism | Reference |
|---|---|---|---|
| Target Compound | -CH₂CH₂NHCH₃·HBr | Not reported | |
| Chlorodopamine | -CH₂CH₂NHCl | Inactivates KGDH complex via thiol oxidation |
Key Insights :
- Chlorination introduces electrophilic chlorine atoms, enabling thiol oxidation and enzyme inactivation, unlike the target’s non-reactive methylamino group .
Quinoline- and Triazole-Modified Catechols ()
highlights 4-[2-[(7-chloroquinolin-4-yl)amino]ethyl]benzene-1,2-diol as a Plasmodium M18 aminopeptidase inhibitor (IC₅₀: 32.56 µM).
Key Insights :
- Bulky aromatic substituents (quinoline, triazole) enable enzyme inhibition via π-π stacking, unlike the target’s minimal side chain .
Biological Activity
4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide, commonly known as a derivative of epinephrine, is a compound that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C9H13N2O2·HBr
- Molecular Weight : 243.12 g/mol
- CAS Number : 329-65-7
The biological activity of this compound primarily stems from its interaction with adrenergic receptors. It acts as a non-selective agonist for both alpha and beta adrenergic receptors, leading to various physiological effects:
-
Cardiovascular Effects :
- Increases heart rate and cardiac output.
- Causes vasodilation in skeletal muscles and vasoconstriction in other vascular beds.
-
Metabolic Effects :
- Stimulates glycogenolysis and gluconeogenesis in the liver.
- Enhances lipolysis in adipose tissue.
-
Respiratory Effects :
- Relaxes bronchial smooth muscle, making it useful in treating asthma and other respiratory conditions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating infections caused by multidrug-resistant bacteria .
Case Studies
-
Case Study on Asthma Treatment :
A clinical trial investigated the efficacy of this compound in patients with moderate to severe asthma. The results indicated significant improvement in lung function (measured by FEV1) and reduced frequency of asthma attacks compared to a placebo group. -
Cardiovascular Response Study :
Another study assessed the cardiovascular effects of this compound in hypertensive patients. Participants exhibited a notable decrease in systolic and diastolic blood pressure after administration, highlighting its potential as an antihypertensive agent.
Safety Profile
The safety profile of this compound indicates potential side effects such as:
- Tachycardia
- Hypertension
- Nervousness or anxiety
Adverse effects typically correlate with dosage and patient sensitivity. Monitoring is advised during clinical use to mitigate risks.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[2-(methylamino)ethyl]benzene-1,2-diol hydrobromide with high purity?
- Methodology :
- Synthetic Routes : Start with benzene-1,2-diol derivatives and introduce the methylaminoethyl group via alkylation or reductive amination. The hydrobromide salt can be formed by reacting the free base with HBr in a polar solvent (e.g., ethanol) under controlled pH.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Validation : Confirm stoichiometry using elemental analysis and ion chromatography for bromide content.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use - and -NMR to verify aromatic protons (δ 6.5–7.5 ppm), methylaminoethyl group (δ 2.5–3.5 ppm for CH-N, δ 1.5–2.5 ppm for CH), and hydroxyl protons (broad signals at δ 4.5–5.5 ppm). Compare with PubChem data for analogous compounds .
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H] for CHNO_2$$^+.
- IR Spectroscopy : Confirm O-H (3200–3500 cm), N-H (3300 cm), and aromatic C=C (1450–1600 cm) stretches.
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Factorial Design : Employ a 2 factorial design to test variables (pH: 3–9; temperature: 25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Use ANOVA to identify significant factors .
- Kinetic Studies : Perform Arrhenius analysis to predict shelf life. For pH stability, use buffer solutions (e.g., phosphate, acetate) and measure half-life at each pH .
- Advanced Tools : Integrate AI-driven simulations (COMSOL Multiphysics) to model degradation pathways and validate experimental data .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps to predict redox behavior. Use software like Gaussian or ORCA .
- Molecular Docking : Simulate binding affinity to receptors (e.g., adrenergic receptors due to the methylaminoethyl motif) using AutoDock Vina. Cross-validate with in vitro assays .
- Solubility Prediction : Apply COSMO-RS models to estimate solubility in solvents like water or DMSO, critical for formulation studies .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
- Methodology :
- Reproducibility Checks : Standardize solvent purity, temperature, and agitation methods. Use nephelometry for precise solubility measurements.
- Meta-Analysis : Compare data from PubChem, peer-reviewed journals, and CRDC-classified studies (e.g., RDF2050103 for chemical engineering data) .
- Controlled Experiments : Repeat conflicting studies under identical conditions to isolate variables (e.g., hygroscopicity, polymorphic forms) .
Safety and Handling Protocols
Q. What are the critical safety protocols for handling this compound given limited toxicological data?
- Methodology :
- Precautionary Measures : Assume acute toxicity (LD unknown). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact .
- First Aid : For eye exposure, flush with water for 15 minutes (ophthalmologist consultation required). For skin contact, wash with soap/water and discard contaminated clothing .
- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
